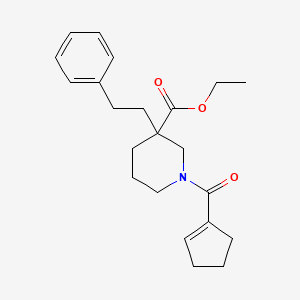
N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide, also known as CRL-40,940 or Flmodafinil, is a synthetic compound that belongs to the eugeroic class of drugs. Eugeroics are a class of drugs that promote wakefulness and alertness. CRL-40,940 is a modified version of Modafinil, a popular wakefulness-promoting drug used to treat sleep disorders such as narcolepsy, shift work sleep disorder, and obstructive sleep apnea.
作用机制
The exact mechanism of action of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide is not fully understood. However, it is believed to work by increasing the levels of dopamine and norepinephrine in the brain, which are neurotransmitters that play a key role in regulating wakefulness, attention, and mood.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has been shown to increase wakefulness, alertness, and vigilance in animal models and human clinical trials. It has also been shown to improve cognitive function, memory, and attention. In addition, it has been shown to have neuroprotective effects and may help to prevent cognitive decline associated with aging and neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide is that it has a long half-life, which makes it suitable for use in animal models and human clinical trials. It also has a low potential for abuse and addiction, which makes it a safer alternative to other wakefulness-promoting drugs such as amphetamines. One limitation of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide is that it is a relatively new drug, and more research is needed to fully understand its safety and efficacy.
未来方向
1. Further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide and its potential use in treating cognitive impairment associated with neurodegenerative diseases.
2. More research is needed to determine the long-term safety and efficacy of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide.
3. Studies are needed to investigate the potential use of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide in enhancing athletic performance and reducing fatigue.
4. Further research is needed to explore the potential use of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide in treating other sleep disorders such as restless leg syndrome.
5. Studies are needed to investigate the potential use of N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide in treating depression and other mood disorders.
合成方法
N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide is synthesized by the condensation of 4-chlorobenzaldehyde and 3-methylbenzylamine, followed by the reduction of the resulting imine with sodium borohydride. The carboxylic acid group is then protected with tert-butyldimethylsilyl chloride, and the resulting intermediate is cyclized with triethylamine and 1,1'-carbonyldiimidazole to form the pyrrolidine ring.
科学研究应用
N-(4-chlorophenyl)-2-(3-methylphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential use as a cognitive enhancer. It has been shown to improve cognitive function, memory, and attention in animal models and human clinical trials. It has also been studied for its potential use in treating cognitive impairment associated with neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
N-(4-chlorophenyl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O/c1-13-4-2-5-14(12-13)17-6-3-11-21(17)18(22)20-16-9-7-15(19)8-10-16/h2,4-5,7-10,12,17H,3,6,11H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKUWFFIBEMVUAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2CCCN2C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(3-methylphenyl)pyrrolidine-1-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-tert-butylphenyl)-3-[(3,4-dichlorobenzoyl)amino]propanoic acid](/img/structure/B6061801.png)

![4-[2-({[4-(4-tert-butylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-ethyl-1-piperazinecarbothioamide](/img/structure/B6061818.png)
![N-(4-methylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-1-piperazinyl}acetamide](/img/structure/B6061834.png)
![2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxy-N-[1-methyl-2-(3-pyridinyl)ethyl]benzamide](/img/structure/B6061837.png)

![1-{[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]carbonyl}-4,7,7-trimethyl-2-oxabicyclo[2.2.1]heptan-3-one](/img/structure/B6061843.png)
![{2-[(3-methoxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}acetic acid](/img/structure/B6061850.png)
![[3-(3-chlorobenzyl)-1-(3-fluoro-4-methoxybenzoyl)-3-piperidinyl]methanol](/img/structure/B6061854.png)
![2-(2,2-dimethylpropanoyl)-7-(2-fluoro-5-methoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6061867.png)
![3-(2-{[2-(2-methylphenyl)-5-pyrimidinyl]methyl}-2,3,4,9-tetrahydro-1H-beta-carbolin-1-yl)phenol](/img/structure/B6061872.png)
![2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]hexanoic acid](/img/structure/B6061891.png)
![6-(cyclopropylamino)-N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]nicotinamide](/img/structure/B6061897.png)
![1-cyclopropyl-7-(4-hydroxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6061914.png)